molecular formula C18H15MnN3O7 B024536 Tris(picolinato)manganese(II) CAS No. 102806-99-5

Tris(picolinato)manganese(II)

Cat. No. B024536
M. Wt: 440.3 g/mol
InChI Key: BYNBMFFLXPANCV-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Tris(picolinato)manganese(II), also known as MnTMPyP, is a coordination compound of manganese that has gained significant attention in scientific research due to its unique properties. It is a redox-active compound that exhibits both antioxidant and pro-oxidant properties, making it an intriguing molecule for studying oxidative stress and its effects on biological systems.

Mechanism Of Action

The mechanism of action of tris(picolinato)manganese(II) involves its ability to interact with ROS and other redox-active molecules. As an antioxidant, the compound can scavenge ROS and prevent oxidative damage to biological systems. It can also inhibit the activity of enzymes involved in ROS production, thereby reducing oxidative stress. As a pro-oxidant, tris(picolinato)manganese(II) can induce oxidative stress in cancer cells and trigger cell death. The compound has also been shown to interact with DNA and RNA, potentially leading to DNA damage and altered gene expression.

Biochemical And Physiological Effects

Tris(picolinato)manganese(II) has been shown to have a variety of biochemical and physiological effects. As an antioxidant, it can protect cells from oxidative damage and reduce inflammation. It has also been shown to have neuroprotective properties, potentially reducing the risk of neurodegenerative diseases. As a pro-oxidant, tris(picolinato)manganese(II) can induce apoptosis in cancer cells and inhibit tumor growth. The compound has also been shown to have anti-inflammatory properties, potentially reducing the risk of inflammatory diseases.

Advantages And Limitations For Lab Experiments

One advantage of using tris(picolinato)manganese(II) in lab experiments is its redox activity, which makes it a versatile molecule for studying oxidative stress and its effects on biological systems. The compound is also relatively stable and easy to synthesize. However, one limitation is its low solubility in water, which can make it difficult to use in certain experiments. In addition, the compound can be toxic at high concentrations, requiring careful handling and disposal.

Future Directions

There are several future directions for tris(picolinato)manganese(II) research. One area of interest is its potential as an anticancer agent. Further studies are needed to determine its efficacy and safety in vivo, as well as its mechanism of action in cancer cells. Another area of interest is its potential as a neuroprotective agent. Studies are needed to determine its ability to prevent or delay the onset of neurodegenerative diseases. In addition, the compound's interactions with DNA and RNA warrant further investigation, as they may have implications for its use in gene therapy.

Synthesis Methods

Tris(picolinato)manganese(II) can be synthesized by reacting manganese(II) acetate with three equivalents of 2-picolinic acid in the presence of a base such as sodium hydroxide. The resulting compound is a red powder that is sparingly soluble in water.

Scientific Research Applications

Tris(picolinato)manganese(II) has been widely used in scientific research due to its unique properties. It has been shown to exhibit antioxidant properties by scavenging reactive oxygen species (ROS) and preventing oxidative damage to biological systems. On the other hand, it can also act as a pro-oxidant by generating ROS and inducing oxidative stress in cancer cells, making it a potential anticancer agent. The compound has also been studied for its ability to inhibit the activity of certain enzymes such as xanthine oxidase and NADPH oxidase, which are involved in the production of ROS. In addition, tris(picolinato)manganese(II) has been used as a redox indicator in electrochemical studies.

properties

CAS RN

102806-99-5

Product Name

Tris(picolinato)manganese(II)

Molecular Formula

C18H15MnN3O7

Molecular Weight

440.3 g/mol

IUPAC Name

hydron;manganese(2+);pyridine-2-carboxylate;hydrate

InChI

InChI=1S/3C6H5NO2.Mn.H2O/c3*8-6(9)5-3-1-2-4-7-5;;/h3*1-4H,(H,8,9);;1H2/q;;;+2;/p-2

InChI Key

BYNBMFFLXPANCV-UHFFFAOYSA-L

SMILES

[H+].C1=CC=NC(=C1)C(=O)[O-].C1=CC=NC(=C1)C(=O)[O-].C1=CC=NC(=C1)C(=O)[O-].O.[Mn+2]

Canonical SMILES

[H+].C1=CC=NC(=C1)C(=O)[O-].C1=CC=NC(=C1)C(=O)[O-].C1=CC=NC(=C1)C(=O)[O-].O.[Mn+2]

synonyms

TP Mn
tris(picolinato)manganese(II)

Origin of Product

United States

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